REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][CH:4]=1.[OH2:11]>[Cu]>[NH2:8][CH2:7][C:6]1[CH:9]=[CH:10][C:3]([C:2]([NH2:1])=[O:11])=[CH:4][CH:5]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NCC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
copper
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were charged
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
FILTRATION
|
Details
|
the catalyst was collected by filtration
|
Type
|
FILTRATION
|
Details
|
the crystal was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
with heating to 70° C.
|
Type
|
TEMPERATURE
|
Details
|
by cooled again to 5° C.
|
Type
|
FILTRATION
|
Details
|
filtration
|
Type
|
CUSTOM
|
Details
|
further drying
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC1=CC=C(C(=O)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.99 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |